REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1.[Sn:19](Cl)([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23]>>[CH2:28]([Sn:19]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:24][CH2:25][CH2:26][CH3:27])[C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)[CH2:29][CH2:30][CH3:31]
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Name
|
|
Quantity
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2.1 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)C1=CC=CC=C1
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Name
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SnBu3Cl
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Quantity
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1.65 mL
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Type
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reactant
|
Smiles
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[Sn](CCCC)(CCCC)(CCCC)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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reacted at −78° C. for 40 minutes under
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Duration
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40 min
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Type
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CUSTOM
|
Details
|
a dry
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Type
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CUSTOM
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Details
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anaerobic operation condition to form a solution
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Type
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CUSTOM
|
Details
|
reacted at −78° C. for 1 hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
After returning to room temperature
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Type
|
CUSTOM
|
Details
|
the solution was continuously reacted for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
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Details
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the solution was extracted by ether (30 mL) and deionized water (50 mL)
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Type
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CUSTOM
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Details
|
An organic phase was collected
|
Type
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CUSTOM
|
Details
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After removal of ether by a rotary concentrator
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Type
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DISTILLATION
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Details
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the organic phase was purified by reduced-pressure distillation
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Type
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CUSTOM
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Details
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to form a transparent colorless oily product (21, 1.83 g, 78%)
|
Name
|
|
Type
|
|
Smiles
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C(CCC)[Sn](C1=CC=C(C=C1)C1=CC=CC=C1)(CCCC)CCCC
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |